molecular formula C10H10O2S B14502611 (Phenylsulfanyl)methyl prop-2-enoate CAS No. 62839-37-6

(Phenylsulfanyl)methyl prop-2-enoate

Cat. No.: B14502611
CAS No.: 62839-37-6
M. Wt: 194.25 g/mol
InChI Key: DKIWNTZLGXLUHC-UHFFFAOYSA-N
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Description

(Phenylsulfanyl)methyl prop-2-enoate is an organic compound characterized by the presence of a phenylsulfanyl group attached to a methyl prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Phenylsulfanyl)methyl prop-2-enoate typically involves the reaction of phenylsulfanyl methanol with prop-2-enoic acid under esterification conditions. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

(Phenylsulfanyl)methyl prop-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Phenylsulfanyl)methyl prop-2-enoate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Phenylsulfanyl)methyl prop-2-enoate involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The ester group can undergo hydrolysis to release the active phenylsulfanyl moiety, which can then exert its effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • Phenylsulfanyl ethyl prop-2-enoate
  • Phenylsulfanyl methyl but-2-enoate
  • Phenylsulfanyl methyl propanoate

Uniqueness

(Phenylsulfanyl)methyl prop-2-enoate is unique due to the presence of both the phenylsulfanyl and prop-2-enoate groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various applications.

Properties

CAS No.

62839-37-6

Molecular Formula

C10H10O2S

Molecular Weight

194.25 g/mol

IUPAC Name

phenylsulfanylmethyl prop-2-enoate

InChI

InChI=1S/C10H10O2S/c1-2-10(11)12-8-13-9-6-4-3-5-7-9/h2-7H,1,8H2

InChI Key

DKIWNTZLGXLUHC-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCSC1=CC=CC=C1

Origin of Product

United States

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